(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
Overview
Description
(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: is a chemical compound with significant applications in pharmaceuticals and organic synthesis. This compound is known for its unique structural features, which include a benzyl group, a methyl group, and a methylenepyrolidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-1-benzyl-2-methylpyrrolidine-1,2-dicarboxylate as the starting material.
Reaction Conditions: The key step involves the methylenation of the pyrrolidine ring, which can be achieved using reagents like methylene iodide in the presence of a strong base such as sodium hydride.
Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle the required temperatures and pressures.
Chemical Reactions Analysis
(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various pyrrolidine derivatives.
Scientific Research Applications
(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is a precursor in the synthesis of antiviral drugs and other pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins.
Comparison with Similar Compounds
(S)-1-Benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate: is unique due to its specific structural features and reactivity. Similar compounds include:
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: Lacks the methylenepyrolidine ring.
1-Benzyl 2-methyl (S)-(-)-1,2-aziridinedicarboxylate: Contains an aziridine ring instead of a pyrrolidine ring.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-11-8-13(14(17)19-2)16(9-11)15(18)20-10-12-6-4-3-5-7-12/h3-7,13H,1,8-10H2,2H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWGPICRKIRWAG-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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